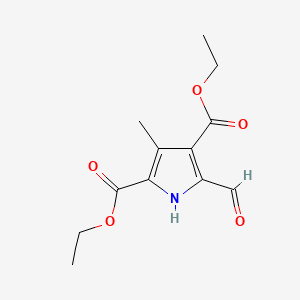

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated under Chemical Abstracts Service registry number 2199-60-2, providing unambiguous identification across scientific databases and literature. The complete systematic name reflects the compound's structural complexity, incorporating the pyrrole ring system as the core heterocyclic framework with specific substitution patterns.

Multiple synonymous designations exist for this compound, reflecting various naming conventions used across different chemical databases and literature sources. Alternative nomenclatures include "1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, diethyl ester" and "5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester". Additional naming variants encompass "2-formyl-3,5-bis(ethoxycarbonyl)-4-methylpyrrole" and "3,5-bisethoxycarbonyl-2-formyl-4-methylpyrrole," highlighting the structural complexity and multiple functional group arrangements.

The compound classification within chemical taxonomy places it among substituted pyrroles, specifically within the dicarboxylate ester subclass. This classification reflects both the heterocyclic nature of the core structure and the presence of multiple ester functionalities. The formyl group substitution at position 5 of the pyrrole ring introduces aldehyde functionality, further expanding the compound's chemical classification to include aldehyde-containing heterocycles.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₅NO₅, indicating a composition of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This elemental composition provides fundamental insights into the compound's structural complexity and potential reactivity patterns. The molecular weight has been precisely determined as 253.25100 grams per mole, representing a moderately sized organic molecule with significant synthetic utility.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₅ | |

| Molecular Weight | 253.25100 g/mol | |

| Exact Mass | 253.09500 | |

| Heavy Atom Count | 18 | |

| Rotatable Bond Count | 7 |

The elemental analysis reveals a carbon-to-nitrogen ratio of 12:1, characteristic of nitrogen-containing heterocycles with extensive carbon framework substitution. The oxygen content, representing five atoms per molecule, reflects the presence of multiple oxygen-containing functional groups including ester carbonyls, ether linkages in the ethyl ester groups, and the formyl aldehyde functionality. This high oxygen content contributes significantly to the compound's polarity and potential for hydrogen bonding interactions.

The calculated exact mass of 253.09500 atomic mass units provides precise mass spectral identification capabilities for analytical applications. The difference between the molecular weight and exact mass reflects the isotopic abundance considerations important for high-resolution mass spectrometry applications. The compound's molecular complexity is further quantified by its heavy atom count of 18, indicating substantial molecular size for a heterocyclic compound.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural features that contribute to its chemical properties and reactivity patterns. While specific crystal structure data was not extensively detailed in the available sources, related pyrrole compounds have been successfully characterized using X-ray crystallography methods. The compound's structural complexity, with seven rotatable bonds, suggests significant conformational flexibility that influences its solid-state packing and solution behavior.

The conformational analysis indicates multiple possible arrangements of the ethyl ester side chains and the formyl group relative to the pyrrole ring plane. This conformational diversity arises from rotation around the carbon-oxygen bonds in the ester groups and the carbon-carbon bond connecting the formyl group to the pyrrole ring. The presence of multiple conformational states contributes to the compound's physical properties and potentially influences its reactivity in chemical transformations.

Crystallographic studies of related pyrrole compounds have demonstrated the importance of intermolecular hydrogen bonding in determining crystal packing arrangements. The presence of the nitrogen-hydrogen group in the pyrrole ring provides hydrogen bonding donor capability, while the multiple oxygen atoms in the ester and formyl groups serve as hydrogen bonding acceptors. These interactions likely play crucial roles in determining the solid-state structure and physical properties of the compound.

The molecular geometry around the pyrrole ring system maintains the characteristic planar aromatic structure, with bond angles and distances consistent with established pyrrole chemistry. The ester substituents adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for resonance stabilization. The formyl group orientation is influenced by both electronic factors and steric considerations involving adjacent substituents.

Spectroscopic Fingerprint Validation (Nuclear Magnetic Resonance, Infrared, Mass Spectroscopy)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule, including aromatic protons, methyl groups, ethyl ester chains, and the aldehyde proton.

The infrared spectroscopy analysis reveals distinctive absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies appear in the characteristic region around 1700 wavenumbers, with distinct bands for the ester carbonyls and the formyl aldehyde group. The nitrogen-hydrogen stretching vibration of the pyrrole ring produces a characteristic absorption in the 3300-3400 wavenumber region. Carbon-hydrogen stretching vibrations from the methyl and ethyl groups contribute to the complex absorption pattern in the 2800-3000 wavenumber region.

| Spectroscopic Method | Key Diagnostic Features | Frequency/Value |

|---|---|---|

| Infrared Spectroscopy | Carbonyl Stretch | ~1700 cm⁻¹ |

| Infrared Spectroscopy | Nitrogen-Hydrogen Stretch | 3300-3400 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak | m/z 253 |

| Mass Spectrometry | Base Peak | Variable fragmentation |

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of ethyl groups from the ester functionalities and sequential elimination of carbon monoxide from the carbonyl groups. The aldehyde functionality may undergo characteristic alpha-cleavage reactions, producing diagnostic fragment ions that confirm the presence of the formyl substituent.

The nuclear magnetic resonance spectroscopy data provides definitive structural confirmation through characteristic chemical shifts and coupling patterns. The formyl proton appears as a distinctive singlet at approximately 9-10 parts per million, reflecting the deshielding effect of the aldehyde carbon. The pyrrole ring protons exhibit chemical shifts consistent with aromatic character, while the methyl substituent produces a characteristic singlet in the aliphatic region. The ethyl ester groups generate complex multipicity patterns reflecting the ethyl chain structure and connectivity to the ester oxygen atoms.

Properties

IUPAC Name |

diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)13-8(9)6-14/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKKEQCPXUTCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278952 | |

| Record name | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2199-60-2 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, 2,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The primary synthetic approach to diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate involves the formylation of diethyl 3,4-pyrroledicarboxylate derivatives. The key transformation is the introduction of the formyl group at the 5-position of the pyrrole ring, typically achieved via electrophilic aromatic substitution using formylating agents.

Vilsmeier-Haack Reaction Method

The most commonly reported and industrially relevant preparation method is the Vilsmeier-Haack reaction , which involves the reaction of diethyl 3,4-pyrroledicarboxylate with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Starting Material: Diethyl 3,4-pyrroledicarboxylate

- Formylating Agent: Vilsmeier reagent (from DMF and POCl3)

- Temperature: Typically controlled between 0°C to room temperature to prevent overreaction

- Solvent: DMF acts both as solvent and reagent

- Reaction Time: Several hours under stirring

- The Vilsmeier reagent electrophilically attacks the 5-position of the pyrrole ring.

- The intermediate iminium salt hydrolyzes upon workup to yield the aldehyde.

- High regioselectivity for the 5-position formylation

- Mild conditions

- Amenable to scale-up with continuous flow reactors for industrial production

- Use of continuous flow reactors and automated systems ensures consistent quality and improved yield.

- Reaction parameters such as temperature, reagent ratios, and residence time are optimized for large-scale synthesis.

Stepwise Synthesis from Pyrrole Precursors

An alternative preparative route involves a multi-step synthesis starting from ethyl acetoacetate and acetic acid to construct the substituted pyrrole ring, followed by selective formylation.

Synthesis of 3,5-dimethylpyrrole-2,4-dicarboxylate:

- Condensation of ethyl acetoacetate with acetic acid under acidic conditions.

- Use of sodium nitrite solution and zinc powder as reducing agents.

- Reaction monitored by thin-layer chromatography (TLC).

- Isolation by filtration and drying yields diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate as a faint yellow solid.

-

- Subsequent formylation at the 5-position using Vilsmeier-Haack or other formylating agents.

This method provides a high-purity intermediate suitable for further chemical or biological experiments.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | Diethyl 3,4-pyrroledicarboxylate | DMF, POCl3, 0°C to RT, several hours | 60-80* | High regioselectivity, scalable |

| Stepwise from Ethyl Acetoacetate | Ethyl acetoacetate, acetic acid, sodium nitrite, zinc powder | Acidic conditions, reflux, TLC monitoring | ~38** | Good crystallization, high purity |

*Yield range typical for Vilsmeier-Haack formylations on pyrrole derivatives in literature.

**Yield reported for intermediate 3,5-dimethylpyrrole-2,4-dicarboxylate precursor in patent literature.

Analytical and Purification Notes

- Purity: Achieved by recrystallization or chromatographic techniques after reaction completion.

- Monitoring: TLC and HPLC are commonly used to track reaction progress and detect byproducts.

- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Research Findings and Practical Considerations

- The Vilsmeier-Haack reaction remains the gold standard for introducing the formyl group onto the pyrrole ring due to its efficiency and selectivity.

- Industrial-scale adaptations focus on continuous flow chemistry to enhance reproducibility and throughput.

- The stepwise synthesis from ethyl acetoacetate offers an alternative when starting materials are more readily available or when specific substitution patterns are desired.

- Reaction parameters such as temperature control and reagent stoichiometry are critical to minimize side reactions and maximize yield.

- The compound’s biological activity, including antimicrobial properties, underscores the importance of high purity and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Various electrophiles in the presence of catalysts or under specific conditions.

Major Products:

Oxidation: Diethyl 5-carboxy-3-methyl-1H-pyrrole-2,4-dicarboxylate.

Reduction: Diethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate.

Substitution: Depends on the electrophile used, resulting in various substituted pyrrole derivatives.

Scientific Research Applications

Potential Applications

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate has potential applications in pharmaceuticals and agricultural chemicals.

Pharmaceuticals

- It serves as a building block for developing new drugs because of its biological activity.

Agricultural Chemicals - It has possible use in developing agricultural chemicals.

Interaction Studies

Interaction studies of this compound with various biological targets are essential for understanding its potential therapeutic roles. Preliminary studies may investigate:

- Binding Affinity: Assessing how strongly the compound binds to specific proteins or enzymes.

- Enzyme Inhibition: Evaluating its ability to inhibit the activity of certain enzymes involved in disease pathways.

- Cellular Activity: Examining its effects on cell growth, differentiation, or apoptosis in vitro.

Such studies can provide insights into the compound's mechanism of action and therapeutic potential.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylpyrrole | Pyrrole ring with methyl group | Base structure for many derivatives |

| Diethyl malonate | Dicarboxylic ester | Common precursor for pyrrole synthesis |

| 5-Acetyl-3-methylpyrrole | Acetyl group instead of formyl | Exhibits different reactivity due to acetyl group |

| Ethyl 3-methylpyrrole-2-carboxylate | Carboxylic acid instead of aldehyde | Enhanced solubility and reactivity |

This compound is unique due to its combination of formyl and ester functionalities within the pyrrole framework, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates

Pyrrole-2,5-dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 equivalents of diisobutylaluminum hydride at 0°C . Pyrrole-2,4-dicarboxylate showed the same reactivity; however, the selectivity decreased with pyrrole-3,4-dicarboxylate . When the nitrogen atom of the pyrrole-2,5-dicarboxylate is protected with a benzyl group, selective mono-reduction does not occur . The unprotected nitrogen atom of pyrrole apparently plays an important role in this selective mono-reduction, considering that furan-2,5-dicarboxylates did not give the corresponding mono-alcohol under the same conditions .

Use in Medicinal Chemistry

Mechanism of Action

The mechanism of action of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific biological interactions.

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Stability

- Formyl Group (Target Compound) : The aldehyde at position 5 is highly reactive, enabling condensation reactions (e.g., Schiff base formation). However, it may render the compound susceptible to oxidation without stabilizing groups .

- Chloromethyl Group : The -CH₂Cl substituent () offers a site for nucleophilic substitution, useful in cross-coupling reactions. High synthetic yields (99.6%) suggest robust methodologies for this analog.

- Hydroxymethyl Group : The -CH₂OH group () improves water solubility, making the compound suitable for aqueous-phase applications.

- Acetyl Group : In , the acetyl-substituted pyrrole exhibited exceptional resistance to oxidation due to an intramolecular hydrogen bond (O–H···O distance: 2.558 Å), stabilizing the structure.

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally increase lipophilicity compared to methyl esters (), affecting solubility and bioavailability. Methyl esters may reduce steric hindrance in certain reactions.

Biological Activity

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a formyl group at the 5-position of the pyrrole ring, contributing to its reactivity and biological interactions.

This compound is typically synthesized through the Vilsmeier-Haack reaction, where diethyl 3,4-pyrroledicarboxylate reacts with formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. The mechanism of action involves interactions with various biological targets such as enzymes or receptors, which may modulate their activity due to the reactive formyl group.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibacterial agents. For instance, it demonstrated an MIC of 8 ng/mL against MRSE, outperforming standard treatments like vancomycin .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. For example, it induced S-phase cell cycle arrest in SH-4 melanoma cells, with an IC₅₀ value comparable to established chemotherapeutics . The compound's ability to trigger apoptosis in tumor cells further underscores its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it had potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.125 |

| S. epidermidis | 0.008 |

| E. coli | 0.25 |

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research focused on the cytotoxicity of this compound on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SH-4 Melanoma | 44.63 | Induces S-phase arrest and apoptosis |

| HeLa | 50.00 | Modulates cell cycle checkpoints |

| MCF-7 | 34.96 | Triggers apoptotic pathways |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate?

The synthesis of pyrrole dicarboxylates often involves condensation reactions using activated esters or formylation agents. For example, analogous compounds are synthesized via reactions between diethyl acetone-1,3-dicarboxylate and dimethylformamide dimethyl acetal (DMFDMA) in ethanol, followed by hydrazine cyclization to form functionalized pyrroles . For the 5-formyl derivative, Vilsmeier-Haack formylation may be applied to introduce the aldehyde group at the pyrrole’s 5-position. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitoring reaction progress using TLC or inline FTIR spectroscopy.

- Confirming regioselectivity through NOESY NMR experiments.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : H and C NMR identify substituent positions. The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while ester carbonyl carbons resonate at ~165–170 ppm.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula, with expected [M+H]+ peaks near 310–330 m/z for similar pyrrole dicarboxylates .

- IR Spectroscopy : Stretching bands for ester C=O (~1720 cm) and formyl C=O (~1680 cm) validate functional groups.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker SMART 6000 diffractometer with CuKα radiation (λ = 1.54178 Å) at low temperature (e.g., 123 K) to minimize thermal motion .

- Structure Solution : Employ SHELXS/SHELXD for direct methods and SHELXL for refinement . Hydrogen bonding networks (e.g., N–H···O) and π-stacking interactions (3.5–4.0 Å interplanar distances) stabilize the lattice .

- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (< 0.5 eÅ).

Q. What computational approaches are used to predict the compound’s reactivity or electronic properties?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for pyrroles) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using OPLS-AA force fields to study conformational stability.

- Docking Studies : Investigate binding affinities to biological targets (e.g., enzymes with pyrrole-binding pockets) via AutoDock Vina.

Q. How to address discrepancies in experimental vs. theoretical data (e.g., bond lengths, angles)?

- Error Analysis : Compare XRD-measured bond lengths (e.g., C=O: 1.20–1.22 Å) with DFT-optimized values. Discrepancies > 0.02 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to identify non-covalent forces distorting geometry .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .

Methodological Notes

- Crystallography Software : Use Olex2 or WinGX for structure visualization and ORTEP-3 for thermal ellipsoid plots .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) in repositories like the Cambridge Structural Database (CSD) for peer validation.

- Safety Protocols : Follow P201/P202 guidelines for handling reactive intermediates (e.g., hydrazines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.